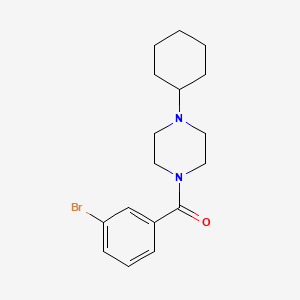![molecular formula C13H14BrNO2S3 B4713142 5-bromo-N-{2-[(4-methylphenyl)thio]ethyl}-2-thiophenesulfonamide](/img/structure/B4713142.png)
5-bromo-N-{2-[(4-methylphenyl)thio]ethyl}-2-thiophenesulfonamide
Übersicht
Beschreibung
5-bromo-N-{2-[(4-methylphenyl)thio]ethyl}-2-thiophenesulfonamide, also known as BMTS, is a chemical compound that belongs to the sulfonamide family. It is widely used in scientific research as a tool to study the function of certain proteins and enzymes.
Wirkmechanismus
5-bromo-N-{2-[(4-methylphenyl)thio]ethyl}-2-thiophenesulfonamide works by irreversibly binding to the active site of PTPs, thereby inhibiting their activity. This results in the accumulation of phosphorylated proteins, which can alter the activity of various signaling pathways. The exact mechanism of action of this compound varies depending on the specific PTP being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific PTP being targeted. In general, this compound can alter the activity of various signaling pathways, which can affect cell proliferation, differentiation, and survival. This compound has been shown to have antiproliferative effects in various cancer cell lines, making it a potential tool for cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-N-{2-[(4-methylphenyl)thio]ethyl}-2-thiophenesulfonamide in lab experiments is its specificity for PTPs. By targeting specific PTPs, researchers can study the function of individual signaling pathways in more detail. However, one limitation of using this compound is its irreversible binding to PTPs, which can make it difficult to study the effects of short-term inhibition.
Zukünftige Richtungen
There are several future directions for research involving 5-bromo-N-{2-[(4-methylphenyl)thio]ethyl}-2-thiophenesulfonamide. One area of interest is the development of more specific inhibitors of individual PTPs. Another area of interest is the study of the effects of this compound on various signaling pathways in different cell types. Finally, this compound may have potential therapeutic applications in cancer treatment, making it an area of interest for drug development research.
Conclusion:
In conclusion, this compound is a widely used tool in scientific research for studying the function of certain proteins and enzymes. Its specificity for PTPs makes it a valuable tool for studying individual signaling pathways, although its irreversible binding to PTPs can make it difficult to study short-term effects. Future research involving this compound may focus on developing more specific inhibitors of individual PTPs, studying the effects of this compound on various signaling pathways in different cell types, and exploring its potential therapeutic applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-{2-[(4-methylphenyl)thio]ethyl}-2-thiophenesulfonamide is widely used in scientific research as a tool to study the function of certain proteins and enzymes. It is commonly used as an inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of cellular signaling pathways. By inhibiting PTPs, this compound can alter the activity of various signaling pathways, allowing researchers to study their function in more detail.
Eigenschaften
IUPAC Name |
5-bromo-N-[2-(4-methylphenyl)sulfanylethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2S3/c1-10-2-4-11(5-3-10)18-9-8-15-20(16,17)13-7-6-12(14)19-13/h2-7,15H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPDZOUCBWNWFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B4713061.png)
![7,8-dimethoxy-1,3-diphenyl-5-(3-pyridinyl)-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4713068.png)
![2-(4-bromo-5-ethyl-2-thienyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4713077.png)
![1-ethyl-5-[(2-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4713085.png)
![ethyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4713086.png)
![1-isopropyl-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4713096.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B4713105.png)
![2-[(4-chloro-3-nitrobenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4713108.png)
![4-[1-(2-phenylethyl)-4-piperidinyl]morpholine](/img/structure/B4713125.png)
![4-fluoro-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4713131.png)

![2-{[(4-bromophenyl)sulfonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4713146.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,4-difluorobenzenesulfonamide](/img/structure/B4713153.png)
![4-chloro-N-({5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4713166.png)